molecular formula C13H17NO5S B6498943 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide CAS No. 946315-79-3

3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide

Cat. No.: B6498943
CAS No.: 946315-79-3
M. Wt: 299.34 g/mol
InChI Key: TXZIKLGRMWKBKI-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3-benzodioxol-5-yl group, which is a common motif in organic chemistry and is found in a variety of biologically active compounds . The cyclopropyl group and propane-1-sulfonamide group are also common in medicinal chemistry .


Molecular Structure Analysis

Again, without specific information, I can only speculate that the compound would have a complex three-dimensional structure due to the presence of the cyclopropyl group and the sulfonamide group, which can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The benzodioxole group could undergo electrophilic aromatic substitution or be cleaved under acidic or basic conditions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are often used as inhibitors of enzymes, so it’s possible that this compound could act as an enzyme inhibitor .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-20(16,14-10-2-3-10)7-1-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIKLGRMWKBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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